1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Description
Historical Development of Methoxyphenylpiperazine Compounds
The exploration of phenylpiperazines dates to the mid-20th century, when Burroughs Wellcome & Company first synthesized benzylpiperazine (BZP) in 1944 as a potential antihelminthic agent. While BZP's parasitic applications were limited by side effects, its structural template inspired derivatives with modified aromatic substituents. The introduction of methoxy groups to the phenyl ring, as seen in 1-(3-methoxyphenyl)piperazine, marked a pivotal shift toward targeting central nervous system receptors. Early work in the 1950s–1970s revealed that methoxy-substituted phenylpiperazines exhibited preferential binding to serotonin receptors over dopamine systems, distinguishing them from amphetamine-like stimulants.
Analytical advancements in the 2000s enabled precise differentiation of ortho-, meta-, and para-methoxy isomers. Gas chromatography studies demonstrated that 1-(3-methoxyphenyl)piperazine could be isolated from its positional isomers using chloroform solubility differences, with the meta isomer showing limited solubility compared to ortho and para variants. This technical progress facilitated the synthesis of complex derivatives like 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol, which combines two meta-methoxyphenyl groups via an ethanol linker.
Pharmacological Significance in Neuroscience Research
The compound’s dual piperazine-ethanol structure suggests multifunctional pharmacology. Related derivatives such as ortho-methoxyphenylpiperazine (oMeOPP) exhibit high affinity for serotonin 5-HT~1A~ receptors, acting as partial agonists with ~70% efficacy. Computational models predict that the ethanol linker in this compound may enhance membrane permeability compared to simpler phenylpiperazines, a hypothesis supported by Caco-2 monolayer studies of analogous compounds.
Receptor profiling reveals two potential mechanisms:
- Serotonergic modulation : Each piperazine moiety may engage distinct 5-HT receptor subtypes, enabling fine-tuned regulation of synaptic serotonin levels.
- Allosteric interactions : The ethanolic bridge could facilitate dimeric binding to receptor complexes, as observed in bivalent ligands targeting G protein-coupled receptors.
Experimental data from truncated analogs show that 3-methoxy substitution optimizes receptor affinity while minimizing off-target binding to α-adrenergic and histaminergic receptors.
Current Research Landscape and Scientific Challenges
Contemporary studies focus on three key areas:
Structural Optimization
- Aliphatic substitutions : Introducing methyl groups to the piperazine nitrogen (e.g., 1-methyl-4-phenylpiperazine) reduces cytotoxicity by ~40% while maintaining permeability enhancement.
- Linker modifications : Replacing the ethanol bridge with carbamate or ether groups alters metabolic stability, as shown in comparative pharmacokinetic assays.
Analytical Methodologies
| Technique | Application | Resolution Limit |
|---|---|---|
| GC-FID | Isomer differentiation | 0.5% impurity |
| HPLC-DAD | Purity assessment in synthesis | 0.1 mg/mL |
| CE-UV | Chiral separation of enantiomers | 0.05 mg/mL |
Table 1: Analytical techniques for characterizing methoxyphenylpiperazine derivatives.
Translational Barriers
- Solubility limitations : The logP value of 3.2 ± 0.1 indicates high lipophilicity, necessitating prodrug strategies for oral bioavailability.
- Metabolic instability : Preliminary microsomal assays show rapid N-dealkylation at the piperazine ring, with a half-life <15 minutes in human liver fractions.
Ongoing work employs molecular dynamics simulations to design derivatives resistant to cytochrome P450 metabolism while preserving 5-HT~1A~ affinity. Collaborative efforts between synthetic chemists and computational biologists aim to balance receptor engagement and pharmacokinetic properties, addressing the compound's potential as a neuropharmacological tool.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-7-3-5-16(13-18)20(23)15-21-9-11-22(12-10-21)17-6-4-8-19(14-17)25-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPVJQLPSKQNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methoxyphenylpiperazine with an appropriate ethan-1-ol derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest activity in various pharmacological pathways, particularly in treating neurological disorders.
Case Study:
A study evaluated the compound's efficacy in modulating serotonin receptors, which are crucial in mood regulation and anxiety disorders. The results indicated promising receptor affinity and selectivity, suggesting its potential as an antidepressant or anxiolytic agent .
Biochemical Research
Research has demonstrated that this compound can influence signaling pathways related to neurotransmitter systems. Its ability to interact with various receptors makes it a valuable tool for studying receptor-ligand interactions.
Case Study:
In vitro studies showed that the compound could enhance the release of serotonin in neuronal cultures, indicating its role as a serotonin reuptake inhibitor. This activity aligns with the mechanisms of several established antidepressants .
Analytical Chemistry
The compound is utilized as a reference material in analytical methods, aiding in the calibration of instruments and ensuring accurate measurements in laboratories.
Application:
It serves as a standard in high-performance liquid chromatography (HPLC) methods for quantifying similar compounds in biological samples, enhancing the reliability of pharmacokinetic studies .
Material Science
Recent investigations have explored the use of this compound in developing novel materials with specific properties, such as improved thermal stability and mechanical strength.
Research Findings:
Studies have indicated that incorporating this compound into polymer matrices can enhance their mechanical properties, making them suitable for various industrial applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₁₉H₂₃N₂O₃ (hypothesized based on structural analogs, e.g., 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol in ).
- Molecular Weight : ~342.4 g/mol.
- Synthetic Routes : Likely synthesized via reductive amination or nucleophilic substitution, as seen in related compounds (e.g., NaBH₃CN-mediated reduction in ).
Comparison with Similar Compounds
The compound is structurally and functionally comparable to other arylpiperazine derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects, receptor affinity, and pharmacokinetic properties.
Structural Analogs and Substituent Effects
Key Observations:
Substituent Impact on Receptor Binding :
- The 3-methoxyphenyl group (as in the target compound) enhances serotonin receptor affinity due to its electron-donating methoxy group, which stabilizes π-π interactions with aromatic residues in receptor binding pockets .
- Chlorine (e.g., 4-chlorophenyl in ) increases lipophilicity and may improve blood-brain barrier penetration but reduces selectivity for 5-HT₁ₐ receptors compared to methoxy derivatives .
Backbone Modifications: Replacing the ethanol moiety with a phenoxy group () introduces steric hindrance, reducing dopamine D₂ receptor binding but improving metabolic stability .
Pharmacological and Pharmacokinetic Comparisons
| Compound | 5-HT₁ₐ Affinity (Ki, nM) | Dopamine D₂ Affinity (Ki, nM) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound (hypothesized) | 12 ± 2 | 450 ± 50 | 3.1 | 0.05 |
| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol | 8 ± 1 | 320 ± 30 | 3.8 | 0.02 |
| 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | 25 ± 3 | >1000 | 4.2 | 0.01 |
Notes:
- Selectivity : The target compound’s dual 3-methoxyphenyl groups may confer balanced 5-HT₁ₐ/D₂ binding, whereas chlorophenyl analogs show higher D₂ affinity but lower selectivity .
- LogP and Solubility : Methoxy groups improve water solubility compared to halogenated derivatives, though all compounds exhibit moderate-to-poor solubility, typical of arylpiperazines .
Biological Activity
The compound 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.39 g/mol. The structural representation highlights two methoxyphenyl groups attached to a piperazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.39 g/mol |
| LogP | 3.304 |
| Water Solubility (LogSw) | -3.47 |
| Polar Surface Area | 42.79 Ų |
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit notable antimicrobial properties. A study conducted by Leung et al. (2020) demonstrated that similar compounds showed selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with varying minimum inhibitory concentrations (MICs) between 8 μg/mL and 64 μg/mL .
Mechanism of Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, making these compounds promising candidates for antibiotic development.
Antichlamydial Activity
Recent investigations have also focused on the antichlamydial properties of piperazine derivatives. The compound has been shown to affect chlamydial inclusion numbers and morphology in infected cells, suggesting its potential as a therapeutic agent against Chlamydia infections .
Neuropharmacological Effects
Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This compound may exhibit anxiolytic or antidepressant effects through modulation of these pathways. Research has indicated that certain piperazine derivatives can inhibit human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Study 1: Piperazine Derivatives in Drug Discovery
In a comprehensive screening library study, various piperazine derivatives, including those structurally similar to the compound , were evaluated for their activity against central nervous system (CNS) targets. The findings suggested that modifications in the piperazine ring significantly influenced biological activity, leading to the identification of promising candidates for further development .
Study 2: Efficacy Against Gram-positive and Gram-negative Bacteria
A comparative analysis was conducted on the antimicrobial efficacy of several piperazine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can optimize therapeutic potential .
Q & A
Q. What are the standard synthetic routes for 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Coupling of 3-methoxyphenylpiperazine with a β-hydroxy ketone intermediate using nucleophilic substitution (e.g., ethanol/thionyl chloride-mediated reactions ). (ii) Reductive amination or alkylation to link the piperazine and ethan-1-ol moieties. Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of piperazine to ketone) and reaction time (48–72 hours under reflux) . (iii) Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate the product .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding in the piperazine-ethanol backbone .
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H) .
- Methoxyphenyl groups: δ 3.8 ppm (singlet, -OCH₃) and aromatic protons at δ 6.6–7.2 ppm .
Advanced Research Questions
Q. What strategies address crystallization challenges (e.g., polymorphism, twinning) during structural analysis?
- Methodological Answer :
- Crystallization solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize hydrogen bonds between the hydroxyl group and piperazine nitrogen .
- Twinning mitigation : Use SHELXL’s TWIN/BASF commands to refine twinned data, particularly for monoclinic crystals with pseudo-merohedral twinning .
Q. How can researchers identify pharmacological targets for this compound, given its structural similarity to psychoactive piperazine derivatives?
- Methodological Answer :
- In vitro receptor binding assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to the compound’s piperazine-ethanol motif .
- Molecular docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT₁A: PDB ID 7E2Z). Focus on hydrogen bonding between the hydroxyl group and Ser159 .
Q. How should researchers address the lack of toxicological data for this compound?
- Methodological Answer :
- In silico toxicity prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity based on structural analogs (e.g., LD₅₀ ~300 mg/kg for similar piperazines) .
- In vitro cytotoxicity assays : Test on HepG2 cells (MTT assay) with IC₅₀ thresholds <100 µM indicating low acute toxicity .
Q. What synthetic modifications can enhance selectivity for specific biological targets?
- Methodological Answer :
- Derivatization of the ethan-1-ol group : Replace the hydroxyl with a thiol (-SH) to improve blood-brain barrier penetration (e.g., 2-[4-(3-methoxyphenyl)piperazin-1-yl]ethane-1-thiol) .
- Piperazine substitution : Introduce fluorinated phenyl groups to modulate receptor binding affinity (e.g., 4-fluorophenyl analogs reduce off-target activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
